Cas no 177756-62-6 (3-Fluoro-4-methylbenzaldehyde)

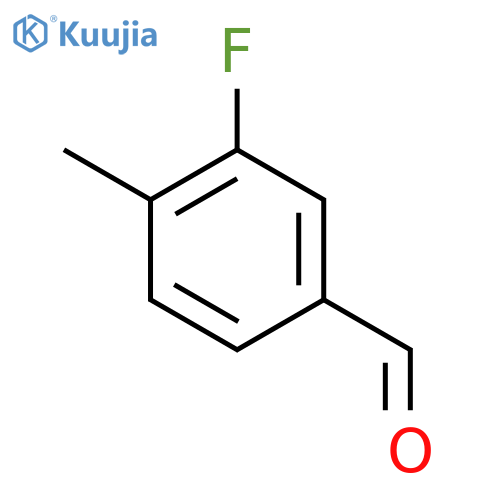

3-Fluoro-4-methylbenzaldehyde structure

商品名:3-Fluoro-4-methylbenzaldehyde

3-Fluoro-4-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-4-methylbenzaldehyde

- 3-Fluoro-p-tolualdehyde

- 3-fluoro-4-methybenzaldehyde

- 3-fluoro-4-methyl-benzaldehyde

- 3-fluoro-4-tolualdehyde

- 4-methyl-3-fluoro-benzaldehyde

- Benzaldehyde, 3-fluoro-4-methyl- (9CI)

- 2-Fluoro-4-formyltoluene, 3-Fluoro-p-tolualdehyde

- 3-Fluoro-4-methylbenzaldehyde98%

- 3-Fluoro-4-methylbenzaldehyde 98%

- BENZALDEHYDE, 3-FLUORO-4-METHYL-

- PubChem1454

- KSC494I5J

- UFPBMVRONDLOGK-UHFFFAOYSA-N

- 3-fluoranyl-4-methyl-benzaldehyde

- SBB086003

- CL8327

- WT1702

- STL302103

- 3-Fluoro

- FT-0615690

- Z1079442530

- F0792

- J-011317

- MFCD01631532

- SCHEMBL229897

- A3940

- SY018906

- 177756-62-6

- EN300-71981

- InChI=1/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H

- AKOS005258331

- DTXSID80379105

- CS-W018316

- AM62285

- A812293

- CHEMBL1650251

- PS-9087

- 3-Fluoro-4-methylbenzaldehyde, 98%

- DB-023781

-

- MDL: MFCD01631532

- インチ: 1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3

- InChIKey: UFPBMVRONDLOGK-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C(C([H])=O)C([H])=C([H])C=1C([H])([H])[H]

- BRN: 7699714

計算された属性

- せいみつぶんしりょう: 138.04800

- どういたいしつりょう: 138.048

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.133 g/mL at 25 °C(lit.)

- ゆうかいてん: 密度:

- ふってん: 206 °C(lit.)

- フラッシュポイント: 華氏温度:179.6°f< br / >摂氏度:82°C< br / >

- 屈折率: n20/D 1.5245(lit.)

- PSA: 17.07000

- LogP: 1.94660

- かんど: Air Sensitive

- ようかいせい: 未確定

3-Fluoro-4-methylbenzaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NA 1993 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:貯蔵温度2〜8℃、アルゴン充填貯蔵

3-Fluoro-4-methylbenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-Fluoro-4-methylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 005784-250mg |

3-Fluoro-4-methylbenzaldehyde |

177756-62-6 | 95% | 250mg |

$11.00 | 2024-07-19 | |

| Ambeed | A239558-1g |

3-Fluoro-4-methylbenzaldehyde |

177756-62-6 | 97% | 1g |

$8.0 | 2024-04-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD11049-1g |

3-Fluoro-4-methylbenzaldehyde |

177756-62-6 | 97% | 1g |

¥69.0 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD11049-25g |

3-Fluoro-4-methylbenzaldehyde |

177756-62-6 | 97% | 25g |

¥1016.0 | 2022-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1244-10G |

3-fluoro-4-methylbenzaldehyde |

177756-62-6 | 95% | 10g |

¥ 270.00 | 2023-04-14 | |

| eNovation Chemicals LLC | Y1041921-25g |

Benzaldehyde, 3-fluoro-4-methyl- |

177756-62-6 | 98%+ | 25g |

$105 | 2024-06-07 | |

| Enamine | EN300-71981-10.0g |

3-fluoro-4-methylbenzaldehyde |

177756-62-6 | 95% | 10.0g |

$61.0 | 2023-02-12 | |

| Enamine | EN300-71981-0.05g |

3-fluoro-4-methylbenzaldehyde |

177756-62-6 | 95% | 0.05g |

$19.0 | 2023-02-12 | |

| eNovation Chemicals LLC | D517916-10g |

3-Fluoro-4-Methylbenzaldehyde |

177756-62-6 | 97% | 10g |

$315 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1041921-100g |

Benzaldehyde, 3-fluoro-4-methyl- |

177756-62-6 | 98%+ | 100g |

$520 | 2023-09-04 |

3-Fluoro-4-methylbenzaldehyde 関連文献

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

177756-62-6 (3-Fluoro-4-methylbenzaldehyde) 関連製品

- 1550-35-2(2,4-Difluorobenzaldehyde)

- 93249-44-6(2-Fluoro-5-methylbenzaldehyde)

- 446-52-6(2-Fluorobenzaldehyde)

- 2646-91-5(2,3-Difluorobenzaldehyde)

- 58551-83-0(2,4,6-Trifluorobenzaldehyde)

- 886762-64-7(2-Fluoro-3-methylbenzaldehyde)

- 2646-90-4(2,5-Difluorobenzaldehyde)

- 146137-80-6(2-Fluoro-4-methylbenzaldehyde)

- 261763-34-2(2,6-Difluoro-3-methylbenzaldehyde)

- 135427-08-6(4-Fluoro-3-methylbenzaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:177756-62-6)3-Fluoro-4-methylbenzaldehyde

清らかである:99%

はかる:100g

価格 ($):390.0